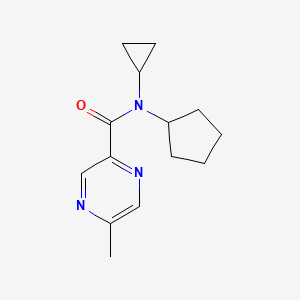
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide, also known as DABA, is a synthetic compound that has been widely used in scientific research due to its potential pharmacological properties. DABA is a member of the acenaphthene family, which is known for its diverse biological activities.
作用机制
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is not fully understood, but it has been suggested that it may work by inhibiting the activity of certain enzymes or by modulating the expression of genes involved in various biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and may be useful in the treatment of inflammatory diseases. This compound has also been shown to reduce oxidative stress and may be useful in the prevention of age-related diseases. Additionally, this compound has been shown to improve cognitive function and may be useful in the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using N-(1,2-dihydroacenaphthylen-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide in lab experiments is its diverse pharmacological properties. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities, among others, making it a useful tool for studying various biological processes. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively safe in animal studies, further research is needed to determine its safety in humans.
未来方向
There are many potential future directions for N-(1,2-dihydroacenaphthylen-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide research. One area of interest is the development of new drugs based on the structure of this compound. This compound has been shown to exhibit a variety of pharmacological properties, making it a promising starting point for the development of new drugs. Additionally, further research is needed to determine the safety and efficacy of this compound in humans. Finally, this compound may be useful in the development of new antibiotics, as it has been shown to have antimicrobial properties.
合成方法
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide can be synthesized using a multistep synthesis method that involves the reaction of 1,2-dihydroacenaphthylene with 2-aminothiophenol followed by acetylation of the resulting product with acetic anhydride. The final product, this compound, is obtained through purification and recrystallization.
科学研究应用
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been widely used in scientific research due to its potential pharmacological properties. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, this compound has been shown to have antimicrobial properties and may be useful in the development of new antibiotics.
属性
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-19(12-23-17-6-1-2-7-18(17)26-21(23)25)22-16-11-10-14-9-8-13-4-3-5-15(16)20(13)14/h1-7,10-11H,8-9,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCKDMFTHLPQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-methyl-1,2-oxazol-3-yl)-3-(7-oxo-2-phenylpyrazolo[3,4-d]pyridazin-6-yl)propanamide](/img/structure/B7547780.png)
![1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine](/img/structure/B7547781.png)
![N-[3-(4-tert-butylphenoxy)propyl]-N-cyclopropylpyridine-3-sulfonamide](/img/structure/B7547797.png)
![3-[(2-Phenylphenyl)sulfonylamino]benzoic acid](/img/structure/B7547798.png)
![N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]acetamide](/img/structure/B7547828.png)

![Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7547835.png)

![6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine](/img/structure/B7547850.png)
![N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(pyrrolidin-1-ylmethyl)benzamide](/img/structure/B7547853.png)


![[5-(furan-2-yl)-1H-pyrazol-3-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7547878.png)
![5-bromo-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7547880.png)